molecular formula C18H19N3O3S B2970468 4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile CAS No. 478046-93-4

4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile

Cat. No.: B2970468
CAS No.: 478046-93-4
M. Wt: 357.43
InChI Key: LHDTVCILGZWZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial and Antifungal Activities : Novel triazole derivatives, including structures similar to "4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile", have been synthesized and shown to possess significant antimicrobial and antifungal activities. These compounds, through their structural design, offer potential in treating various bacterial and fungal infections (Bektaş et al., 2007).

  • Serotonin Receptor Antagonists : Piperazine derivatives have been evaluated as 5-HT7 receptor antagonists, indicating their potential in neuropsychiatric disorder treatments. The research highlighted the synthesis of compounds, including the methoxyphenylsulfonyl piperazine motif, showing good activity and selectivity across various serotonin receptors (Yoon et al., 2008).

Materials Science and Chemical Engineering

  • Crystal Structure Analysis : Research involving crystal structure studies and DFT calculations of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives provides insights into their molecular properties. This work emphasizes the importance of structural analysis in designing compounds with desired physical and chemical characteristics (Kumara et al., 2017).

  • Nanofiltration Membrane Development : The synthesis and application of sulfonated aromatic diamine monomers, including structures related to "this compound", have led to the development of novel thin-film composite nanofiltration membranes. These membranes show improved water flux and dye rejection capabilities, highlighting their potential in water treatment and purification processes (Liu et al., 2012).

Biochemistry and Pharmacology

  • Enzyme Inhibitory Activity : Studies on the synthesis and enzyme inhibitory activities of new piperazinyl methanone derivatives reveal their potential as therapeutic agents. These compounds, including structural motifs related to the compound , demonstrated notable inhibitory effects against key enzymes, suggesting their utility in designing drugs for neurological disorders (Hussain et al., 2017).

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)16-4-2-15(14-19)3-5-16/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDTVCILGZWZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.